



# Application Note: High-Resolution Mass Spectrometry for Ranitidine Impurity Profiling

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Compound of Interest		
Compound Name:	Zantac	
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#### **Abstract**

This application note provides a detailed protocol for the identification and quantification of impurities in ranitidine drug substances and products using High-Resolution Mass Spectrometry (HRMS). The focus is on the detection of N-nitrosodimethylamine (NDMA), a probable human carcinogen, the presence of which has led to widespread recalls of ranitidine products.[1][2] The methodologies described herein are based on established regulatory guidelines and scientific publications, offering a robust framework for researchers, quality control analysts, and drug development professionals.[1][3][4] HRMS offers high sensitivity and mass accuracy, enabling confident identification and trace-level quantification of impurities.[3]

#### Introduction

Ranitidine is a histamine H2-receptor antagonist used to decrease stomach acid production.[3] [6] In 2019, the discovery of the genotoxic impurity N-nitrosodimethylamine (NDMA) in ranitidine products raised significant safety concerns.[2] Investigations revealed that NDMA can form from the degradation of the ranitidine molecule itself, with levels potentially increasing over time, especially with exposure to heat.[7][8] Consequently, regulatory agencies such as the FDA have emphasized the need for sensitive and specific analytical methods to monitor NDMA and other impurities in ranitidine.[4]

Gas chromatography-based methods were initially used for nitrosamine analysis but were found to artificially generate NDMA at the high temperatures used in the injection port.[3][4]



Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has since been recommended as a more suitable technique as it avoids high temperatures during analysis.[4] This application note details a comprehensive LC-HRMS workflow for ranitidine impurity profiling.

# **Experimental Protocols Sample Preparation**

- a. Ranitidine Drug Substance:
- Accurately weigh approximately 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube.[3]
- Add 4.0 mL of methanol to the tube.[3]
- Vortex the mixture until the drug substance is completely dissolved.[3]
- Filter the resulting solution through a 0.22 μm PVDF syringe filter, discarding the first 1 mL.
- Transfer the filtered sample into an HPLC vial for LC-HRMS analysis.[3]
- b. Ranitidine Drug Product (Tablets):
- Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration
  of 30 mg/mL of the active pharmaceutical ingredient (API) in the final solution.[1][3]
- Transfer the powdered drug product into a 15 mL centrifuge tube.
- Add the appropriate volume of methanol (or water as specified in some methods) to achieve the target concentration.[1][3]
- Vortex the mixture for approximately one minute.[1][3]
- Place the tube on a mechanical shaker for 40 minutes to ensure complete extraction.[1][3]
- Centrifuge the sample at 4500 rpm for 15 minutes.[1][3]



- Filter the supernatant through a 0.22 μm PVDF or nylon syringe filter, discarding the first 1 mL.[1][3]
- Transfer the filtered sample into an HPLC vial for LC-HRMS analysis.[1][3]

## **Liquid Chromatography**

- HPLC System: A high-performance liquid chromatography system capable of delivering accurate and reproducible gradients.
- Column: ACE C18-AR, 3 μm, 100 Å, 50 x 4.6 mm or equivalent reverse-phase column.[3]
- Column Temperature: 30 °C.[3]
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Methanol with 0.1% Formic Acid.
- Flow Rate: 0.5 mL/min.[3]
- Injection Volume: 5-30 μL, depending on the sensitivity requirements.[9]
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
5.0	95
6.0	95
6.1	5
8.0	5

## **High-Resolution Mass Spectrometry**



- Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF instrument.
- Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[10]
- Mass Resolution: ≥ 70,000 FWHM.
- Scan Range: m/z 50-750.
- Data Acquisition: Full scan mode for impurity identification and targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) for quantification of known impurities like NDMA.
- Key Ion to Monitor (NDMA): Protonated molecule [M+H]+ at m/z 75.0553.

# Data Presentation Quantitative Data Summary for NDMA

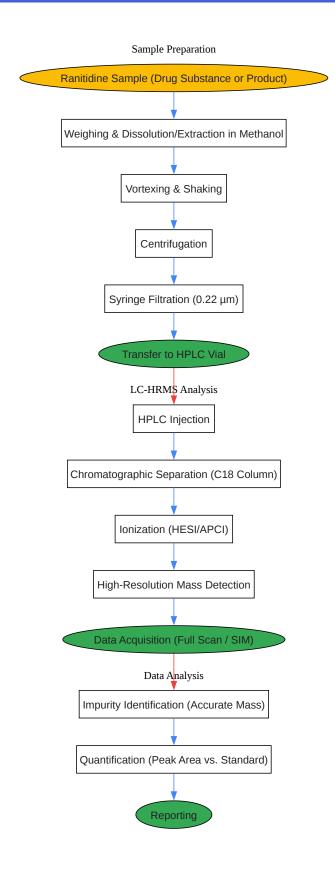
The following table summarizes the typical performance of an LC-HRMS method for the quantification of NDMA in ranitidine.

Parameter	Value	Reference
Limit of Detection (LOD)	0.32 ng/mL (0.011 ppm)	[3]
Limit of Quantitation (LOQ)	1.0 ng/mL (0.033 ppm)	[3]
Calibration Range	1.0 - 100 ng/mL (0.033 - 3.33 ppm)	[3]
Linearity (R²)	> 0.999	[10]
Recovery	85 - 115%	

ppm values are based on a 30 mg/mL ranitidine sample concentration.

# **Mandatory Visualizations**

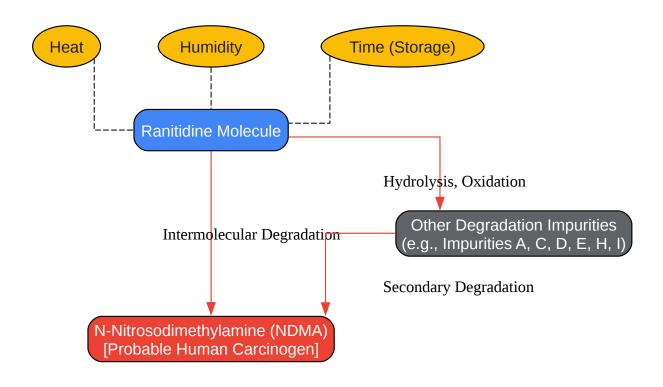




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Caption: Experimental workflow for ranitidine impurity profiling by LC-HRMS.





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Caption: Logical relationship of ranitidine degradation and NDMA formation.

### **Discussion**

The presented LC-HRMS method provides a reliable and sensitive approach for the detection and quantification of NDMA in ranitidine. The high mass accuracy of the HRMS detector allows for the confident identification of impurities by comparing the measured mass to the theoretical mass, minimizing the risk of false positives. The chromatographic separation is crucial to resolve NDMA from the ranitidine API and other potential impurities, ensuring accurate quantification.[1]

Studies have shown that several of ranitidine's known impurities (as listed in the European and United States Pharmacopeias) can also degrade to form NDMA, sometimes at a faster rate than ranitidine itself.[7][11] Therefore, a comprehensive impurity profiling strategy should not only focus on NDMA but also monitor for the presence of these precursor impurities. The full-scan HRMS data is particularly valuable in this regard, as it allows for retrospective analysis of the data for newly identified impurities of concern.



### Conclusion

The use of High-Resolution Mass Spectrometry is essential for the accurate and sensitive profiling of impurities in ranitidine. The detailed protocol and methodologies provided in this application note offer a robust starting point for laboratories involved in the quality control and safety assessment of ranitidine products. By implementing these methods, researchers and manufacturers can ensure that ranitidine products meet the stringent regulatory requirements for genotoxic impurities and safeguard public health.

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